molecular formula C18H21N5O4S B11523380 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane

1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane

Cat. No.: B11523380
M. Wt: 403.5 g/mol
InChI Key: HGGUDJGMWVDPIZ-XSFVSMFZSA-N
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Description

1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyridine ring, and an azepane ring

Preparation Methods

The synthesis of 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonyl group.

    Cyclization: The azepane ring can be formed or modified through cyclization reactions.

Common reagents used in these reactions include nitric acid, hydrazine, sulfonyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group and pyridine ring play crucial roles in binding to these targets, while the sulfonyl and azepane groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other nitro-substituted pyridine derivatives and sulfonyl-containing azepanes. Compared to these compounds, 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • Nitrobenzene derivatives
  • Pyridine-sulfonyl compounds
  • Azepane derivatives

These compounds share some structural features but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(azepan-1-ylsulfonyl)-4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline

InChI

InChI=1S/C18H21N5O4S/c24-23(25)16-5-6-17(21-20-14-15-7-9-19-10-8-15)18(13-16)28(26,27)22-11-3-1-2-4-12-22/h5-10,13-14,21H,1-4,11-12H2/b20-14+

InChI Key

HGGUDJGMWVDPIZ-XSFVSMFZSA-N

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=NC=C3

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=NC=C3

Origin of Product

United States

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